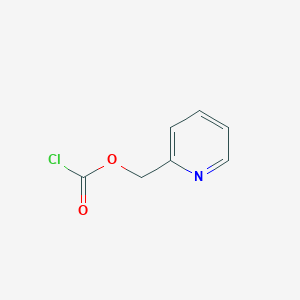
(Pyridin-2-yl)methyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-2-yl)methyl chloroformate: is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a pyridine ring attached to a methyl chloroformate group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-yl)methyl chloroformate typically involves the reaction of pyridine-2-methanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-2-methanol+Phosgene→(Pyridin-2-yl)methyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where phosgene is introduced into a solution of pyridine-2-methanol under controlled conditions. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Pyridin-2-yl)methyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pyridine-2-methanol and carbon dioxide.
Reduction: This compound can be reduced to form pyridine-2-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution: Various esters, carbamates, and thiocarbamates.
Hydrolysis: Pyridine-2-methanol.
Reduction: Pyridine-2-methanol.
Scientific Research Applications
Chemistry: (Pyridin-2-yl)methyl chloroformate is used as a reagent in organic synthesis to introduce the pyridine-2-ylmethyl group into molecules. It is also used in the synthesis of heterocyclic compounds and as a protecting group for amines and alcohols.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as peptides and proteins. It is also explored for its potential in drug development due to its ability to form stable carbamate linkages.
Industry: This compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is used as an intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of (Pyridin-2-yl)methyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamate, ester, or thiocarbamate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Benzyl chloroformate: Similar in structure but with a benzyl group instead of a pyridin-2-yl group.
Phenyl chloroformate: Contains a phenyl group instead of a pyridin-2-yl group.
Ethyl chloroformate: Contains an ethyl group instead of a pyridin-2-yl group.
Uniqueness: (Pyridin-2-yl)methyl chloroformate is unique due to the presence of the pyridine ring, which imparts additional reactivity and the ability to participate in coordination chemistry. This makes it more versatile in organic synthesis compared to its analogs.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
pyridin-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-3-1-2-4-9-6/h1-4H,5H2 |
InChI Key |
SKTXQJHMXJWBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















